molecular formula C22H25N3S B11097088 (4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11097088
M. Wt: 363.5 g/mol
InChI Key: ZSBLHVVXTHEBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[45]DECANE-2-THIONE is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

The synthesis of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Cyclocondensation: This step involves the formation of the spirocyclic core by reacting appropriate diamines with carbonyl compounds under acidic or basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or the imino group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imino and thione groups can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE include other spirocyclic compounds with imino and thione functionalities. These compounds may differ in the substitution pattern on the aromatic rings or the nature of the spirocyclic core. The uniqueness of 1-(3-METHYLPHENYL)-4-[(3-METHYLPHENYL)IMINO]-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3S

Molecular Weight

363.5 g/mol

IUPAC Name

4-(3-methylanilino)-1-(3-methylphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C22H25N3S/c1-16-8-6-10-18(14-16)23-20-22(12-4-3-5-13-22)25(21(26)24-20)19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26)

InChI Key

ZSBLHVVXTHEBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.